10-烯丙基-10H-吩噻嗪-2-腈

货号 B566007

CAS 编号:

1796956-57-4

分子量: 264.346

InChI 键: ITOVAUWHGDAVOQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

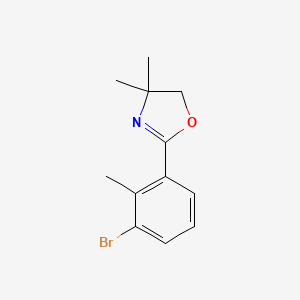

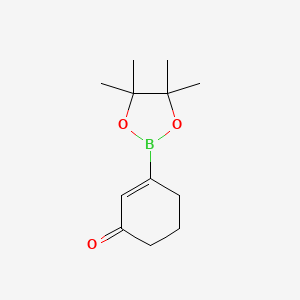

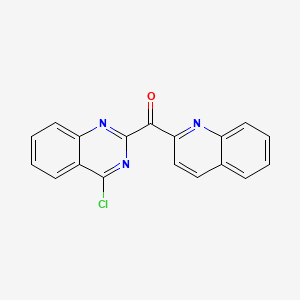

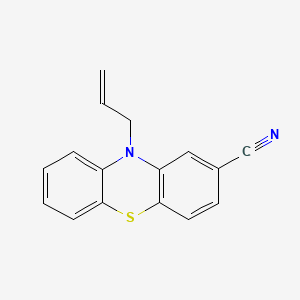

10-Allyl-10H-phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C16H12N2S . It is a derivative of phenothiazine, which is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties .

Synthesis Analysis

Phenothiazine derivatives have been synthesized in good yields and characterized by various spectroscopic techniques like FT-IR, UV–vis, 1H-NMR, 13C-NMR, and finally confirmed by single crystal X-ray diffraction studies . The synthesis involves donor acceptor moieties connected through π-conjugated bridges i.e. D-π-A, in order to facilitate the electron/charge transfer phenomenon .Molecular Structure Analysis

The molecular structure of 10-Allyl-10H-phenothiazine-2-carbonitrile is characterized by aromatic C–H, double bond C=C, C–N, C–S, nitrile, CH2, and CH3 functional groups . The molecular electrostatic potential (MEP) mapped over the entire stabilized geometries of the molecules indicates the potential sites for chemical reactivities .Chemical Reactions Analysis

Phenothiazine derivatives have been extensively studied as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical and DSSC materials . They have been proven to be effective photoredox catalysts for various synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Allyl-10H-phenothiazine-2-carbonitrile are characterized by intriguing π-conjugation length-dependent photophysical and redox properties . The compound exhibits continuous red shifts of light absorption with increasing numbers of fused rings .科学研究应用

- Application : 10-Allyl-2-cyanoPhenothiazine (PTH-AB-PY) serves as a versatile molecular probe for detecting ClO− ions. It exhibits exceptional selectivity and sensitivity, with a remarkable detection limit of 6.86 × 10^−4 M. Its effectiveness arises from inhibiting the photoinduced electron transfer (PET) mechanism. Real-time water sample analysis using PTH-AB-PY achieves high recovery rates (94% to 99%) for ClO− detection .

- Application : PTH-AB-PY also demonstrates sensitivity and fluorescence quenching toward picric acid. Its detection limit for picric acid is approximately 1.44 × 10^−6 M. This property makes it valuable for safety and security applications .

- Application : PTH-AB-PY’s sensitivity to ClO− and picric acid makes it suitable for monitoring water quality, sewage, and swimming pools. Its high recovery rates enhance its practicality in real-world scenarios .

Fluorescent Probes for Hypochlorite Detection

Explosive Species Sensing

Environmental Monitoring

作用机制

未来方向

属性

IUPAC Name |

10-prop-2-enylphenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOVAUWHGDAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看